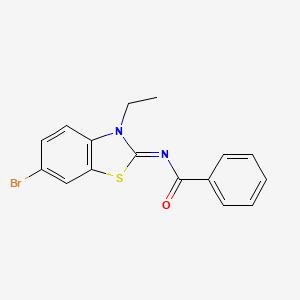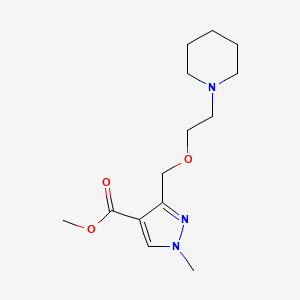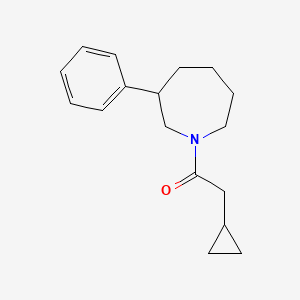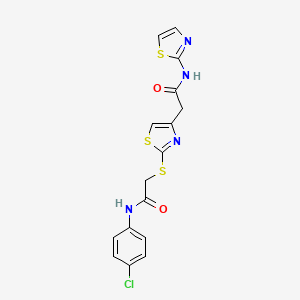
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol, also known as Chromanol 293B, is a chemical compound used in scientific research for its unique properties. It is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Chromanol 293B has been extensively studied for its potential use in treating cardiac arrhythmias and other related conditions.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B involves its ability to block the hERG potassium channel, which leads to a delay in cardiac repolarization. This delay can prevent the occurrence of arrhythmias, which are often caused by abnormal cardiac repolarization. (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has also been shown to have a minor effect on other potassium channels, but its primary target is the hERG channel.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been shown to have a significant effect on cardiac repolarization, which can prevent the occurrence of arrhythmias. It has also been shown to have a minor effect on other potassium channels, which may contribute to its overall effectiveness. In addition, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been shown to have a low toxicity profile, making it a safe option for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in lab experiments is its ability to selectively block the hERG potassium channel, which makes it a valuable tool for studying cardiac repolarization. However, one limitation is that (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B may have off-target effects on other potassium channels, which could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for the use of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in scientific research. One area of interest is the development of more selective hERG potassium channel blockers, which could improve the safety and efficacy of treatment options for cardiac arrhythmias. Another potential direction is the investigation of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B's effects on other ion channels, which could lead to the development of new treatments for a variety of conditions. Finally, the use of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in combination with other drugs could be explored, as it may enhance the effectiveness of existing treatments.
Métodos De Síntesis
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B can be synthesized through various methods, including the reaction of 3,4-dihydrocoumarin with propargyl bromide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 3,4-dihydrocoumarin with propargyl alcohol in the presence of a base, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been used in various scientific research studies, particularly in the field of cardiology. It has been shown to be effective in blocking the hERG potassium channel, which is responsible for regulating the repolarization of cardiac cells. This property makes (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B a potential treatment option for cardiac arrhythmias, including long QT syndrome and torsades de pointes.
Propiedades
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9,13H,2-3,6,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDISOPUFNYVSRA-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2640081.png)
![N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B2640083.png)




![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2640090.png)
![N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2640091.png)


![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)

![{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2640101.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2640102.png)